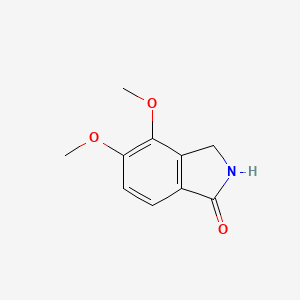

4,5-Dimethoxy-isoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-4-3-6-7(9(8)14-2)5-11-10(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTREGJXONHUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598794 | |

| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-37-3 | |

| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethoxy-isoindolin-1-one basic properties

An In-Depth Technical Guide to 4,5-Dimethoxy-isoindolin-1-one: Core Properties and Scientific Context

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] These bicyclic lactams exhibit a remarkable range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] This guide focuses on a specific derivative, This compound , providing an in-depth analysis of its fundamental chemical and physical properties, synthetic routes, and pharmacological relevance. For researchers and drug development professionals, understanding these core attributes is essential for leveraging this scaffold in the design of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted isoindolinone characterized by two methoxy groups on the benzene ring, which significantly influence its electronic properties, solubility, and metabolic stability.

Molecular Structure

The core structure consists of a fused benzene and a γ-lactam ring. The methoxy groups are positioned at the C4 and C5 positions of the isoindolinone system.

Physicochemical Data

The following table summarizes key computed and experimental properties. Data for the closely related isomer, 5,6-Dimethoxyisoindolin-1-one, is included for comparison where direct data is unavailable.

| Property | Value | Source |

| IUPAC Name | 4,5-Dimethoxy-2,3-dihydroisoindol-1-one | - |

| CAS Number | 954239-37-3 | [4] |

| Molecular Formula | C₁₀H₁₁NO₃ | [5] |

| Molecular Weight | 193.20 g/mol | [5] |

| XLogP3 (Computed) | 0.7 | [5] |

| Polar Surface Area | 47.6 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis and Manufacturing

The synthesis of the isoindolinone core can be achieved through various strategies, including intramolecular cyclization, C-H activation, and multi-component reactions.[6][7] A robust and adaptable method for producing substituted isoindolinones involves directed ortho-lithiation followed by intramolecular cyclization.[8]

General Synthetic Workflow: Lithiation-Cyclization Approach

This one-pot method provides a versatile route to C3-substituted isoindolinones and can be adapted for the synthesis of the parent compound. The workflow begins with a suitably substituted N'-benzyl-N,N-dimethylurea, which undergoes directed lithiation and subsequent reaction with an electrophile (or proton source for the unsubstituted core) to induce cyclization.[8]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 954239-37-3 [chemicalbook.com]

- 5. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4,5-Dimethoxyisoindolin-1-one: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethoxyisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties. This document elucidates the chemical structure and IUPAC nomenclature of 4,5-dimethoxyisoindolin-1-one, differentiating it from its closely related and more commonly cited isomer, 5,6-dimethoxyisoindolin-1-one. A detailed exploration of its synthetic pathways, potential mechanisms of action, and applications in drug discovery is presented, supported by authoritative references. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Isoindolinone Scaffold in Drug Discovery

The isoindolinone core is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules with significant therapeutic applications.[1][2] This bicyclic system, consisting of a fused benzene and γ-lactam ring, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological profile.[3][4] Derivatives of isoindolinone have been reported to possess a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] The structural versatility of the isoindolinone scaffold allows for modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

This guide focuses specifically on 4,5-dimethoxyisoindolin-1-one , providing a detailed analysis of its chemical characteristics and potential as a building block in the development of novel therapeutic agents. A clear distinction is also made with its isomer, 5,6-dimethoxyisoindolin-1-one , to prevent ambiguity in research and development efforts.

Chemical Structure and Nomenclature

A critical aspect for researchers is the precise identification of the chemical entity of interest. In the case of dimethoxy-substituted isoindolin-1-ones, two common isomers exist, which can be a source of confusion.

4,5-Dimethoxyisoindolin-1-one

-

Systematic IUPAC Name: 4,5-dimethoxy-2,3-dihydroisoindol-1-one

-

CAS Number: 954239-37-3[6]

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

The chemical structure of 4,5-dimethoxyisoindolin-1-one is characterized by two methoxy groups at the 4th and 5th positions of the isoindolinone ring system.

The Isomer: 5,6-Dimethoxyisoindolin-1-one

For clarity and comprehensive understanding, it is essential to distinguish the title compound from its more frequently referenced isomer.

-

Systematic IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one[7]

-

CAS Number: 59084-72-9[7]

-

Molecular Formula: C₁₀H₁₁NO₃[7]

-

Molecular Weight: 193.20 g/mol [7]

The primary structural difference lies in the positions of the two methoxy groups on the benzene ring. This seemingly minor variation can significantly impact the molecule's biological activity and pharmacokinetic profile.

Diagram 1: Chemical Structures of Dimethoxyisoindolin-1-one Isomers

A comparison of the chemical structures of the two isomers.

Synthesis of Dimethoxyisoindolin-1-ones

A common and effective approach involves a one-pot, three-component reaction. This method is advantageous due to its efficiency and the use of readily available starting materials.

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol describes a general method for synthesizing isoindolinone derivatives that can be adapted for the synthesis of 4,5-dimethoxyisoindolin-1-one.

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 2-formylbenzoic acid (or its corresponding 3,4-dimethoxy derivative for the synthesis of 4,5-dimethoxyisoindolin-1-one) in a suitable solvent.

-

Add a primary amine and dimethyl phosphite to the reaction mixture.

Step 2: Reaction Conditions

-

The reaction is typically carried out under solvent- and catalyst-free conditions, which aligns with the principles of green chemistry.

-

Heat the reaction mixture to allow for the condensation and cyclization to occur.

Step 3: Work-up and Purification

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the crude product is purified.

-

Purification is typically achieved through recrystallization or column chromatography to yield the desired isoindolin-1-one derivative.

Diagram 2: Generalized Synthetic Workflow

A generalized workflow for the synthesis of isoindolinone derivatives.

Potential Biological Activity and Therapeutic Applications

The isoindolinone scaffold is a key component in several clinically significant molecules and is actively being investigated for new therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of isoindolinone derivatives.[3][4] These compounds can exert their effects through various mechanisms, including:

-

Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against HDACs, which are crucial enzymes in regulating gene expression.[4] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

-

Anti-proliferative Activity: Substituted isoindolinones have demonstrated significant anti-proliferative effects against various cancer cell lines.[3]

While specific biological data for 4,5-dimethoxyisoindolin-1-one is limited in the public domain, its structural similarity to other biologically active isoindolinones suggests it as a promising candidate for further investigation in oncology drug discovery programs.

Other Therapeutic Areas

The biological activities of isoindolinones extend beyond cancer. The scaffold has been explored for its potential in treating:

-

Inflammatory Diseases: Some derivatives exhibit anti-inflammatory properties.

-

Neurological Disorders: The isoindolinone core is present in molecules with anxiolytic and anticonvulsant activities.[3]

Physicochemical and Spectroscopic Data

Characterization of a compound is fundamental for its use in research and development. Below is a summary of the available physicochemical and predicted spectroscopic data for the two isomers.

Table 1: Physicochemical Properties of Dimethoxyisoindolin-1-one Isomers

| Property | 4,5-Dimethoxyisoindolin-1-one | 5,6-Dimethoxyisoindolin-1-one | Reference |

| CAS Number | 954239-37-3 | 59084-72-9 | [6][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | [7] |

| Molecular Weight | 193.20 g/mol | 193.20 g/mol | [7] |

| Predicted XLogP3 | 0.7 | [7] | |

| Predicted Hydrogen Bond Donor Count | 1 | [7] | |

| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |

Note: Experimental data for 4,5-dimethoxyisoindolin-1-one is not widely available. The data for 5,6-dimethoxyisoindolin-1-one is sourced from PubChem and is largely computed.

Future Directions and Conclusion

4,5-Dimethoxyisoindolin-1-one represents a promising, yet underexplored, chemical entity within the pharmacologically significant isoindolinone class. Its structural features suggest a potential for biological activity, particularly in the realm of oncology. This technical guide has aimed to provide a clear and concise overview of its chemical structure, distinguishing it from its common isomer, and has outlined general synthetic approaches.

For the advancement of research on this compound, the following steps are recommended:

-

Development of a robust and scalable synthesis for 4,5-dimethoxyisoindolin-1-one to make it more accessible for biological screening.

-

Comprehensive biological evaluation to determine its cytotoxic, anti-inflammatory, and other potential therapeutic activities. This should include screening against a panel of cancer cell lines and relevant enzymatic assays.

-

Investigation of its mechanism of action to identify its molecular targets and signaling pathways.

-

Comparative studies with its 5,6-dimethoxy isomer to elucidate structure-activity relationships.

References

- Synthesis and Biological Activity of 3-Alkylphosphonate Substituted Isoindolinone Deriv

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. 2019;171:37-53. (URL: [Link])

-

Design, synthesis, and biological evaluation of isoindolinyl moieties. Morressier. 2019. (URL: [Link])

-

Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives. Neliti. 2018. (URL: [Link])

- 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. (URL not provided)

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. (URL not provided)

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. (URL: [Link])

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-51. (URL: [Link])

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (URL not provided)

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. 2020;146:104722. (URL: [Link])

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. 2020. (URL: [Link])

- 1 H-NMR Data (500 MHz) of Compounds 1 ± 4. Solvent: ( D 6 )DMSO for 2 ±...

-

5,6-Dimethoxyisoindolin-1-one. PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 6. 4,5-DIMETHOXY-ISOINDOLIN-1-ONE | 954239-37-3 [chemicalbook.com]

- 7. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,5-Dimethoxy-isoindolin-1-one

CAS Number: 954239-37-3 Molecular Formula: C₁₀H₁₁NO₃

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of 4,5-Dimethoxy-isoindolin-1-one. As a specialized chemical entity, this document synthesizes foundational knowledge of the isoindolinone scaffold with projected methodologies for the specific title compound.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] This structural framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry due to its diverse pharmacological profiles, which include antitumor, anti-inflammatory, and central nervous system (CNS) activities.[1][4][5] The versatility of the isoindolinone ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Compounds featuring this scaffold have been investigated for a wide range of therapeutic applications, from anticancer agents to treatments for neurological disorders.[1][5]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its chemical structure. The presence of two methoxy groups on the benzene ring is expected to influence its solubility, polarity, and metabolic stability.

| Property | Predicted Value |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol. |

Synthesis and Mechanistic Insights

The synthesis of isoindolinone derivatives can be achieved through various synthetic routes.[6] Common strategies often involve the cyclization of an appropriate ortho-substituted benzoic acid or benzaldehyde derivative. Given the structure of this compound, a plausible and efficient synthetic approach would involve the reductive amination and subsequent lactamization of 2-formyl-3,4-dimethoxybenzoic acid or a related precursor.

An alternative and well-documented approach for constructing the isoindolinone ring is through a cascade reaction of ortho-carboxy-isoxazoles, which proceeds under mild conditions using iron as a promoter.[4] This method is noted for its high yields and use of inexpensive and benign reagents.[4]

Below is a proposed synthetic workflow for this compound, based on established methodologies for analogous compounds.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on general procedures for isoindolinone synthesis and should be optimized for the specific substrate.

Synthesis of this compound

Materials:

-

2-Formyl-3,4-dimethoxybenzoic acid

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-formyl-3,4-dimethoxybenzoic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Lactamization: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The cyclization to the lactam occurs spontaneously under these conditions.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the methoxy groups, signals for the aromatic protons, and a singlet for the methylene protons of the isoindolinone ring.

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbon, aromatic carbons, methoxy carbons, and the methylene carbon.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₁NO₃) by determining the exact mass of the molecular ion.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a characteristic strong absorption band for the lactam carbonyl group (C=O) around 1680-1700 cm⁻¹. Other notable peaks would include C-H stretches for the aromatic and aliphatic protons, and C-O stretches for the methoxy groups.

Potential Applications in Drug Discovery

The isoindolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8][9] While the specific biological profile of this compound is not yet characterized, its structural features suggest several potential areas for investigation.

Caption: Potential therapeutic areas for this compound.

-

Anticancer Activity: Many isoindolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][5] The methoxy substitution pattern on the aromatic ring of the title compound could be explored for its potential to inhibit tumor growth.

-

Central Nervous System (CNS) Applications: The isoindolinone core is present in compounds with activity as anxiolytics and anticonvulsants.[4] Further derivatization and screening could reveal potential applications in treating neurological disorders.

-

Antimicrobial Properties: Some isoindolinone-containing compounds have shown promising antibacterial and antifungal activities.[5][8]

-

Enzyme Inhibition: Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrase, which is a target for diuretics and antiglaucoma drugs.[8]

Conclusion

This compound represents an intriguing, yet underexplored, member of the pharmacologically significant isoindolinone family. This guide provides a foundational understanding of its chemical nature, a plausible and detailed synthetic strategy, and a roadmap for its characterization. The structural features of this compound make it a compelling candidate for further investigation in various drug discovery programs, particularly in the areas of oncology, neurology, and infectious diseases. The methodologies and insights presented herein are intended to empower researchers to unlock the full therapeutic potential of this promising molecule.

References

- Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry.

- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Organic & Pharmaceutical Chemistry.

- Synthesis of Isoindolinones from Isoxazoles by a Ring- Opening-and-Closing Cascade Reaction. European Journal of Organic Chemistry.

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- Synthesis of isoindolinones. Organic Chemistry Portal.

- Examples of biologically active isoindolinone derivatives.

- In Vitro Bioactivities of Isoindolin-1-3-Phosophon

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.

- This compound. BOC Sciences.

- This compound. ChemicalBook.

- This compound. 化工字典.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxy-2,3-dihydroisoindol-1-one

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 4,5-Dimethoxy-2,3-dihydroisoindol-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available 2-amino-4,5-dimethoxybenzoic acid and proceeds through a three-stage process: the formation of the key intermediate 4,5-dimethoxyphthalic acid via a Sandmeyer reaction, followed by the construction of the 4,5-dimethoxyphthalimide scaffold, and culminating in the selective reduction to the target isoindolinone. This document furnishes detailed experimental protocols, mechanistic insights, and visual aids to facilitate a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of potent and selective therapeutic agents. The specific substitution pattern of 4,5-Dimethoxy-2,3-dihydroisoindol-1-one offers unique electronic and steric properties that can be exploited for targeted drug design. This guide aims to provide a detailed and practical synthetic route to this valuable compound, empowering researchers to explore its potential in various therapeutic areas.

Overall Synthetic Strategy

The synthesis of 4,5-Dimethoxy-2,3-dihydroisoindol-1-one is strategically divided into three key stages, each involving well-established and reliable chemical transformations. This modular approach allows for optimization at each step and ensures a clear path to the final product.

Figure 1: Overall synthetic strategy for 4,5-Dimethoxy-2,3-dihydroisoindol-1-one.

Stage 1: Synthesis of the Key Precursor - 4,5-Dimethoxyphthalic Acid

The cornerstone of this synthesis is the preparation of 4,5-dimethoxyphthalic acid. This is achieved through a two-step sequence starting from 2-amino-4,5-dimethoxybenzoic acid, involving a Sandmeyer reaction to introduce a second carboxyl precursor, followed by hydrolysis.

Mechanistic Rationale

The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2] In this synthesis, the amino group of 2-amino-4,5-dimethoxybenzoic acid is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile (cyano) group.[3][4] This cyanation is a radical-nucleophilic aromatic substitution.[1] The resulting 2-cyano-4,5-dimethoxybenzoic acid is then subjected to vigorous hydrolysis under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the desired 4,5-dimethoxyphthalic acid.[5]

Figure 2: Generalized mechanism of the Sandmeyer cyanation and subsequent hydrolysis.

Experimental Protocol

Step 1: Diazotization and Sandmeyer Cyanation of 2-Amino-4,5-dimethoxybenzoic Acid

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Amino-4,5-dimethoxybenzoic acid | 1.0 | (as starting material) |

| Concentrated Hydrochloric Acid | 3.0 | (to dissolve and acidify) |

| Sodium Nitrite | 1.1 | (dissolved in water) |

| Copper(I) Cyanide | 1.2 | (in aqueous NaCN/KCN) |

| Toluene | - | (for extraction) |

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4,5-dimethoxybenzoic acid in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be tested with starch-iodide paper.[6]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.[6]

-

Work-up and Isolation: Cool the reaction mixture and extract with an organic solvent such as toluene. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-cyano-4,5-dimethoxybenzoic acid.

Step 2: Hydrolysis to 4,5-Dimethoxyphthalic Acid

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Cyano-4,5-dimethoxybenzoic acid | 1.0 | (from previous step) |

| Concentrated Sulfuric Acid | - | (as solvent and catalyst) |

| Water | - | (for reaction and work-up) |

-

Hydrolysis: To the crude 2-cyano-4,5-dimethoxybenzoic acid, add a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).[5]

-

Isolation: Cool the reaction mixture and pour it onto crushed ice. The 4,5-dimethoxyphthalic acid will precipitate out as a solid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Stage 2: Formation of the Phthalimide Intermediate

With the key di-acid in hand, the next stage involves the construction of the phthalimide ring system. This is a straightforward cyclization reaction.

Mechanistic Rationale

The formation of 4,5-dimethoxyphthalimide proceeds in two steps. First, 4,5-dimethoxyphthalic acid is dehydrated to form the corresponding cyclic anhydride. This is typically achieved by heating with a strong dehydrating agent like acetic anhydride or concentrated sulfuric acid.[7] The resulting 4,5-dimethoxyphthalic anhydride is then reacted with an ammonia source, such as urea or aqueous ammonia. The nitrogen nucleophile attacks one of the carbonyl carbons of the anhydride, leading to ring-opening to form a phthalamic acid intermediate. Subsequent intramolecular cyclization with the loss of a water molecule affords the stable five-membered phthalimide ring.[8]

Figure 3: Synthetic route from 4,5-dimethoxyphthalic acid to 4,5-dimethoxyphthalimide.

Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxyphthalic Anhydride

| Reagent/Solvent | Molar Eq. | Amount |

| 4,5-Dimethoxyphthalic acid | 1.0 | (from Stage 1) |

| Acetic Anhydride | - | (as reagent and solvent) |

-

Dehydration: In a round-bottom flask, suspend 4,5-dimethoxyphthalic acid in acetic anhydride. Heat the mixture to reflux for 2-3 hours.

-

Isolation: Cool the reaction mixture. The 4,5-dimethoxyphthalic anhydride will crystallize out. Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether. The product can be used in the next step without further purification.

Step 2: Synthesis of 4,5-Dimethoxyphthalimide

| Reagent/Solvent | Molar Eq. | Amount |

| 4,5-Dimethoxyphthalic Anhydride | 1.0 | (from previous step) |

| Urea | 1.0-1.2 | (as ammonia source) |

-

Reaction: Thoroughly grind 4,5-dimethoxyphthalic anhydride and urea together in a mortar and pestle. Transfer the mixture to a dry flask and heat it in an oil bath to a temperature above the melting point of the mixture (typically 140-160 °C). The reaction is usually complete when the evolution of gas ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solid product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 4,5-dimethoxyphthalimide.

Stage 3: Selective Reduction to the Final Product

The final stage of the synthesis involves the selective reduction of one of the carbonyl groups of the phthalimide to a methylene group to yield the target 4,5-Dimethoxy-2,3-dihydroisoindol-1-one.

Mechanistic Rationale

The reduction of a phthalimide to an isoindolinone requires a selective reducing agent that can reduce one amide carbonyl to a methylene group while leaving the other intact. A common method for this transformation is the use of zinc dust in a protic solvent like acetic acid or hydrochloric acid.[9] The reaction likely proceeds through a series of single-electron transfers from the zinc metal to the carbonyl group, followed by protonation. This generates a hydroxyl intermediate which is then further reduced to the methylene group.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) [cuikangsynthesis.com]

- 8. jetir.org [jetir.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 4,5-Dimethoxy-isoindolin-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5-Dimethoxy-isoindolin-1-one, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Introduction to this compound

This compound belongs to the isoindolinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The core isoindolinone scaffold is a key pharmacophore in a variety of therapeutic agents. The addition of two methoxy groups to the aromatic ring is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple and highly informative. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing lactam functionality.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-6 | 7.0 - 7.2 | d | 1H |

| Aromatic H-7 | 6.8 - 7.0 | d | 1H |

| Methylene CH₂ | ~4.4 | s | 2H |

| Methoxy OCH₃ | 3.8 - 4.0 | s | 6H |

| Lactam NH | 8.0 - 9.0 | br s | 1H |

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize a wide range of organic compounds and its residual peak does not overlap with the key signals of the analyte.[1] Furthermore, the acidic proton of the lactam NH is more likely to be observed in DMSO-d₆ due to hydrogen bonding with the solvent.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-4, C-5 | 145 - 155 |

| Aromatic C-3a, C-7a | 125 - 135 |

| Aromatic C-6, C-7 | 110 - 120 |

| Methylene CH₂ | 45 - 50 |

| Methoxy OCH₃ | 55 - 60 |

Expertise & Experience: The predicted chemical shifts are based on the analysis of related isoindolinone and phthalimide structures.[3][4] The electron-donating effect of the methoxy groups will shield the aromatic carbons, shifting their signals to a higher field (lower ppm) compared to the unsubstituted isoindolinone.[5]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for reproducible results.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.[7]

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the lactam and aromatic moieties.

Predicted IR Absorption Frequencies

The key vibrational modes will provide a characteristic fingerprint for the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1670 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O Stretch (Methoxy) | 1200 - 1300 and 1000 - 1100 | Strong |

| N-H Bend (Lactam) | 1500 - 1550 | Medium |

Trustworthiness: The carbonyl stretching frequency of a five-membered lactam ring is typically found in the 1670-1700 cm⁻¹ region.[8] The N-H stretching vibration in solid-state lactams often appears as a broad band due to intermolecular hydrogen bonding.[9][10]

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method or the thin solid film method are commonly employed.[11][12]

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.[13]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Mount the plate in the spectrometer for analysis.[11]

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₁₀H₁₁NO₃), the expected molecular weight is approximately 193.2 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 194.2 would be the base peak.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 194.2 | [M+H]⁺ | Protonated molecule |

| 179.2 | [M+H - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 166.2 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 151.2 | [M+H - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |

Authoritative Grounding: The fragmentation of nitrogen-containing heterocyclic compounds often involves characteristic losses of small neutral molecules like CO and radicals from substituents.[14][15] The stability of the resulting fragment ions dictates the observed fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[16]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.[14]

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[17]

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode.

-

If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.[18]

-

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound and its analogs. The principles and data from related structures provide a high degree of confidence in these predictions. Experimental verification of this data will be a valuable contribution to the scientific literature.

References

Sources

- 1. scribd.com [scribd.com]

- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 3. rsc.org [rsc.org]

- 4. journals.plos.org [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. FTIR Spectroscopy: Operation and Techniques - YesWeLab [blog.yeswelab.fr]

- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectrabase.com [spectrabase.com]

- 23. rsc.org [rsc.org]

- 24. eng.uc.edu [eng.uc.edu]

- 25. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. jascoinc.com [jascoinc.com]

- 32. Infrared Spectrometry [www2.chemistry.msu.edu]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. cdnsciencepub.com [cdnsciencepub.com]

- 36. biocompare.com [biocompare.com]

- 37. researchgate.net [researchgate.net]

- 38. spectrabase.com [spectrabase.com]

- 39. ISOINDOLIN-1-ONE(480-91-1) 1H NMR [m.chemicalbook.com]

- 40. researchgate.net [researchgate.net]

- 41. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 42. compoundchem.com [compoundchem.com]

- 43. chromatographyonline.com [chromatographyonline.com]

- 44. www1.udel.edu [www1.udel.edu]

- 45. researchgate.net [researchgate.net]

- 46. uanlch.vscht.cz [uanlch.vscht.cz]

- 47. ias.ac.in [ias.ac.in]

- 48. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethoxy-isoindolin-1-one

Introduction: The Context of 4,5-Dimethoxy-isoindolin-1-one in Modern Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound (CAS No. 954239-37-3), represents a novel chemical entity with potential for further functionalization and exploration in drug development programs. Its strategic placement of methoxy groups on the aromatic ring can significantly influence its electronic properties, metabolic stability, and receptor-binding interactions.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals who have synthesized or are working with this compound. In the absence of extensive published experimental data for this specific molecule, this document provides a robust framework for its characterization. We will proceed from in silico predictions to detailed, field-proven experimental protocols for determining its core physicochemical properties, which are critical for assessing its potential as a drug candidate.

Part 1: Theoretical Assessment and In Silico Profiling

Before commencing extensive laboratory work, computational tools provide a rapid and cost-effective means to predict the fundamental properties of a new chemical entity. These predictions are invaluable for designing experiments and anticipating the molecule's behavior.

Molecular Structure and Basic Properties

The foundational properties are derived directly from the chemical structure of this compound.

-

Chemical Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

-

SMILES: COC1=C(OC)C=C2C(=C1)CNC2=O

"Drug-Likeness" Evaluation: Lipinski's Rule of Five

A critical first pass in evaluating a compound's potential for oral bioavailability is to assess it against Lipinski's Rule of Five.[1] This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates two or more of the following criteria.[2][3][4]

dot graph Lipinski_Analysis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Lipinski's Rule of Five analysis workflow for this compound.

Data Summary: Predicted Physicochemical and ADME Properties

The following table summarizes the computationally predicted properties for this compound. These values are derived from established algorithms and provide a baseline for experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 193.20 Da | Well below the 500 Da limit, favoring diffusion and transport.[1] |

| LogP (o/w) | 1.15 ± 0.25 | Indicates balanced lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from the N-H group) | Low number of donors contributes to good membrane permeability.[1] |

| Hydrogen Bond Acceptors | 3 (two OCH₃, one C=O) | Low number of acceptors is favorable for oral absorption.[1] |

| pKa (Acidic) | No acidic protons in a physiological range. | The N-H proton is weakly acidic, with a predicted pKa > 14. |

| pKa (Basic) | ~ -2.0 to -3.0 | The lactam carbonyl oxygen is a very weak base; not physiologically relevant. |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicted to be poorly to moderately soluble in water. |

| Melting Point | 160 - 190 °C | Prediction is challenging; a crystalline solid is expected.[5][6] |

Part 2: Experimental Determination of Physicochemical Properties

With a theoretical profile established, the next critical phase is the empirical measurement of these properties. The following protocols are designed to be robust and self-validating.

Workflow for Experimental Characterization

dot graph Experimental_Workflow { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Overall experimental workflow for physicochemical characterization.

Melting Point Determination

The melting point provides a quick assessment of purity and is a key physical constant. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount (1-2 mg) of the finely powdered this compound into a capillary tube and compact the solid to a height of 2-3 mm by tapping or dropping it through a long glass tube.[7]

-

Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to get an approximate melting range.[8]

-

Precise Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in step 2. Heat at a slow rate of 1-2 °C/min.[7]

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Purity Confirmation (Mixed Melting Point): If a reference standard is available, prepare a 1:1 mixture of your sample and the standard. Grind them together thoroughly. Determine the melting point of the mixture. A sharp melting point identical to the standard confirms identity and purity. A depressed and broad melting range indicates the samples are different or one is impure.[8]

Solubility Profiling

Solubility is a critical determinant of a drug's absorption and formulation possibilities.[9][10] A kinetic or thermodynamic approach can be used. The following protocol outlines a standard shake-flask method for determining equilibrium solubility.[11][12][13]

dot graph Solubility_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 3: Workflow for equilibrium solubility determination.

Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of small glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: To triplicate vials, add a precise volume (e.g., 1 mL) of each test solvent. Recommended solvents for drug discovery include:

-

pH 1.2 HCl buffer (simulated gastric fluid)

-

pH 6.8 phosphate buffer (simulated intestinal fluid)

-

pH 7.4 phosphate-buffered saline (PBS) (physiological pH)

-

Deionized water

-

Dimethyl sulfoxide (DMSO) for maximum solubility determination

-

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

-

Sample Processing: After equilibration, visually confirm that excess solid remains. Separate the solid from the supernatant by centrifugation and/or filtration through a 0.22 µm syringe filter.

-

Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.

-

Analysis: The measured concentration represents the equilibrium solubility in that specific medium.

Part 3: Structural Elucidation and Spectroscopic Signature

Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[14] For this compound, specific signals are expected.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring. Their coupling constant will indicate they are ortho to each other.

-

Methylene Protons (-CH₂-): A singlet around 4.4-4.8 ppm, integrating to 2H.

-

Amide Proton (-NH-): A broad singlet, likely in the range of 8.0-9.0 ppm. Its position can be concentration-dependent.

-

Methoxy Protons (-OCH₃): Two distinct singlets around 3.8-4.0 ppm, each integrating to 3H.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal in the downfield region, ~165-175 ppm.

-

Aromatic Carbons: Six signals are expected. Two quaternary carbons attached to the methoxy groups will be downfield, two protonated carbons, and two quaternary carbons of the fused ring system.

-

Methylene Carbon (-CH₂-): A signal around 45-55 ppm.

-

Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, potentially using DEPT-135 to differentiate CH, CH₂, and CH₃ groups.[15]

-

2D NMR (for confirmation): If any ambiguity exists, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) can be used to definitively assign all signals and confirm the connectivity of the molecule.[16]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass of the molecule, which is used to confirm the elemental composition.[17]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[18]

-

Data Interpretation: The expected [M+H]⁺ ion for C₁₀H₁₁NO₃ has a calculated exact mass of 194.0761. The experimental value should match this to within 5 ppm, confirming the molecular formula. The fragmentation pattern can also provide additional structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19]

Protocol:

-

Sample Preparation (Solid): The preferred method is using an Attenuated Total Reflectance (ATR) accessory. Simply place a small amount of the solid powder onto the ATR crystal and apply pressure to ensure good contact.[20][21] Alternatively, a KBr pellet can be prepared.[22]

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Characteristic Peaks:

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.

-

C=O Stretch (Lactam): A very strong, sharp peak around 1670-1700 cm⁻¹. This is a key diagnostic peak.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

Conclusion

This compound presents a promising scaffold for chemical exploration. While specific experimental data on this compound is not yet widely available, this guide provides a comprehensive framework for its complete physicochemical characterization. By systematically applying the computational predictions and robust experimental protocols outlined herein, researchers can generate a high-quality data package. This information is fundamental for understanding the compound's behavior, establishing its identity and purity, and making informed decisions regarding its progression in a drug discovery pipeline.

References

-

Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

ProteinIQ. (n.d.). Lipinski's Rule of 5 calculator. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

-

Cruciani, G., et al. (2009). In silico pKa prediction and ADME profiling. PubMed. [Link]

-

Mistry, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Neukam, M., et al. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Guest, D., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Anonymous. (n.d.). Experiment 1 - Melting Points. [Link]

-

Ahmed, L., et al. (2023). Benchmarking In Silico Tools for Cysteine pKa Prediction. Journal of Chemical Information and Modeling. [Link]

-

Nichols, L. (2022). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Armakovic, S. J. (n.d.). ADME calculator. [Link]

-

Ahmed, L., et al. (2023). Benchmarking in silico Tools for Cysteine pKa Prediction. ChemRxiv. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Kwan, E. E., & Liu, Y. (2021). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. ResearchGate. [Link]

-

Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

-

Viciano-Chumillas, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

-

Anonymous. (n.d.). Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Anonymous. (2021). experiment (1) determination of melting points. [Link]

-

Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Anonymous. (2023). Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

-

Anonymous. (n.d.). Sample preparation for FT-IR. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

Dearden, J. C. (2017). Estimation of Melting Points of Organics. PubMed. [Link]

-

NodePit. (n.d.). Lipinski's Rule-of-Five. [Link]

-

Bell, D. M., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. [Link]

-

Guillaume2126. (n.d.). Melting-point-predictor. GitHub. [Link]

-

Kaggle. (n.d.). Thermophysical Property: Melting Point. [Link]

-

Anonymous. (n.d.). Lipinski Rule of 5. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. [Link]

-

WHO. (2018). Fifty-second report of the WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

-

Meringer, M., & Meiler, J. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

Mohamad, M. M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Anonymous. (n.d.). NMR Laboratory 1. [Link]

-

Breitmaier, E. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Anonymous. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

Gault, J., et al. (2020). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers. [Link]

-

Aksenov, A. A., & Pasamontes, A. (2012). An insight into high-resolution mass-spectrometry data. PubMed Central. [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments.... [Link]

-

Wang, B., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PubMed Central. [Link]

Sources

- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 2. proteiniq.io [proteiniq.io]

- 3. Lipinski's Rule-of-Five — NodePit [nodepit.com]

- 4. lipinskis-rule-of-5.vercel.app [lipinskis-rule-of-5.vercel.app]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. d-nb.info [d-nb.info]

- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. fda.gov [fda.gov]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. NMR_En [uanlch.vscht.cz]

- 17. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]

- 19. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 4,5-Dimethoxy-isoindolin-1-one for Pharmaceutical Development

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity, 4,5-Dimethoxy-isoindolin-1-one. In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This document outlines the strategic methodologies and experimental protocols necessary to characterize the solubility profile and degradation pathways of this compound. Adhering to the principles of scientific integrity and regulatory expectations, this guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale, ensuring a robust and self-validating approach to compound characterization. The protocols described herein are aligned with the International Council for Harmonisation (ICH) guidelines to ensure that the data generated is suitable for regulatory submissions.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds.[1] The presence of the dimethoxy substituents on the aromatic ring is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological and pharmacokinetic profile.

A preliminary understanding of the structure-activity relationship (SAR) within the isoindolinone class suggests that substitutions on the aromatic ring can significantly impact biological activity and physicochemical properties.[2] Given the novelty of this compound, a comprehensive assessment of its solubility and stability is a critical first step in its development as a potential therapeutic candidate. This guide will provide the necessary framework to establish these foundational parameters.

Solubility Profiling: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of this compound in a range of pharmaceutically relevant solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility assessment is dictated by their relevance to various stages of drug development, from formulation to in vivo administration. A strategic selection of solvents with varying polarities provides a comprehensive solubility profile.[3]

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining the intrinsic solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from the selected panel.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[4][5]

Data Presentation: Solubility Profile of this compound

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | 10.2 | Experimental Data | Experimental Data |

| Phosphate Buffered Saline (PBS) pH 7.4 | ~10 | Experimental Data | Experimental Data |

| 0.1 N HCl (pH 1.2) | High | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |

| Ethanol | 5.2 | Experimental Data | Experimental Data |

| Methanol | 6.6 | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data |

| Dichloromethane (DCM) | 3.1 | Experimental Data | Experimental Data |

Note: The polarity index is a relative measure of a solvent's polarity.[6][7]

Stability Assessment: Ensuring Therapeutic Integrity

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[8][9] Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are a regulatory requirement and provide valuable insights into the degradation pathways, which in turn informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[12][13][14][15]

The Logic of Forced Degradation

Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying any potential degradants.[10]

Experimental Workflow for Forced Degradation

The following diagram illustrates the comprehensive workflow for the forced degradation study of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

Detailed Protocols for Stress Conditions

The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[16]

-

Objective: To evaluate the susceptibility of the compound to hydrolysis in acidic and basic environments.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For acid hydrolysis, mix the stock solution with 0.1 N HCl.

-

For base hydrolysis, mix the stock solution with 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the samples before analysis.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

-

Objective: To assess the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate the mixture at room temperature and collect samples at various time points.

-

Analyze the samples by HPLC.

-

-

Objective: To evaluate the stability of the compound in solid form at elevated temperatures.

-

Protocol:

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).

-

Collect samples at various time points.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

-

-

Objective: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose solid and solution samples of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Analytical Methodology for Stability Studies

A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[18][19]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent peak from all degradation products and any potential impurities.

-

Linearity: The detector response should be linear over a defined concentration range.

-

Accuracy and Precision: The method should be accurate and precise, with low variability in repeated measurements.

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The methoxy groups may undergo demethylation, and the aromatic ring could be susceptible to oxidation.

Caption: Hypothesized Degradation Pathways for this compound.

Data Interpretation and Reporting

The results from the solubility and stability studies should be compiled into a comprehensive report. This report should include:

-

A summary of the solubility data in the table format provided.

-

A detailed account of the forced degradation studies, including the percentage of degradation under each stress condition.

-

Chromatograms from the HPLC analysis showing the separation of the parent compound from its degradants.

-

A mass balance calculation to account for all the material after degradation.

-